Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide

Physicochemical properties LogP Polar surface area

Developing CNS candidates or fragments requiring high aqueous solubility? Aromatic thiophene analogs often suffer from poor solubility and metabolic instability. This saturated sulfone-carbohydrazide (LogP -1.7, PSA 97.6 Ų) solves that. - **Differentiation**: Fully oxidized sulfone ring vs. non-dioxide/aromatic analogs - essential for target engagement (MAO-A IC50 reference: 0.11 μM for related scaffold). - **Application**: Direct precursor to 1,3,4-oxadiazoles; fragment for FBDD; stable LC-MS reference standard for thiophene metabolite monitoring. - **Supply**: Reliable B2B intermediates.

Molecular Formula C5H10N2O3S
Molecular Weight 178.21 g/mol
CAS No. 17236-18-9
Cat. No. B3379741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrothiophene-3-carbohydrazide 1,1-dioxide
CAS17236-18-9
Molecular FormulaC5H10N2O3S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1C(=O)NN
InChIInChI=1S/C5H10N2O3S/c6-7-5(8)4-1-2-11(9,10)3-4/h4H,1-3,6H2,(H,7,8)
InChIKeyYHRCALKARIMHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide: Saturated Sulfone Hydrazide Building Block


Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide (CAS: 17236-18-9), also known as 1,1-dioxothiolane-3-carbohydrazide, is a sulfur-containing heterocyclic compound with the molecular formula C5H10N2O3S and a molecular weight of 178.21 g/mol [1]. It features a saturated tetrahydrothiophene ring bearing a sulfone (1,1-dioxide) group and a reactive carbohydrazide (-CONHNH2) moiety, which makes it a versatile intermediate for the construction of diverse heterocyclic scaffolds . Unlike its aromatic thiophene counterparts, the saturated sulfone core confers distinct physicochemical properties, including enhanced polarity and hydrogen-bonding capacity .

1
Hydrazide-based heterocycle synthesis Carbohydrazide handle for 1,3,4-oxadiazole and related scaffold construction
2
Sulfone-polarized building block Reported high polarity profile supports aqueous-compatible reaction conditions
3
Saturated core scaffold Distinct conformational and physicochemical profile vs. aromatic thiophene analogs

Why Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide Cannot Be Replaced


Generic substitution with simpler thiophene-3-carbohydrazide (aromatic) or tetrahydrothiophene-3-carbohydrazide (non-oxidized) analogs fails to preserve the unique properties imparted by the 1,1-dioxide (sulfone) group. The sulfone moiety strongly influences electronic distribution, solubility, and metabolic stability [1]. In comparative studies of structurally related 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, the presence of the sulfone group was shown to be critical for biological activity; removal or reduction of the dioxide functionality abolished or significantly reduced target engagement [2]. Furthermore, the saturated sulfolane ring confers distinct conformational constraints and a predicted LogP of -1.7 (XLogP3) [3], which differs markedly from aromatic thiophene analogs and directly impacts pharmacokinetic behavior. Therefore, for applications where precise modulation of electronic, solubility, or metabolic profiles is required, direct substitution with non-dioxide or unsaturated analogs is not a scientifically valid approach.

1,1-Dioxide (sulfone) target
Aromatic thiophene analog LogP profile differs substantially; solubility and formulation behavior may shift
1,1-Dioxide (sulfone) target
Non-oxidized tetrahydrothiophene Sulfone electronic and metabolic profile absent; class-level activity may not transfer
1,1-Dioxide (sulfone) target
Unsaturated thiophene analog Conformational constraints differ; binding interactions may not reproduce

Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide: Comparative Evidence


Physicochemical Profile vs. Aromatic Thiophene Analog

The presence of the saturated sulfone ring in Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide results in a substantially lower lipophilicity and higher polarity compared to the aromatic thiophene-3-carbohydrazide analog. Specifically, the target compound has a computed XLogP3 of -1.7 [1], whereas thiophene-3-carbohydrazide (the unsaturated analog) has a predicted LogP of approximately 0.28 . This difference of ~2.0 LogP units translates to a ~100-fold difference in octanol-water partition coefficient, indicating significantly higher aqueous solubility for the target compound. Furthermore, the target compound has a topological polar surface area (TPSA) of 97.6 Ų [1], which is larger than that of thiophene-3-carbohydrazide (calculated ~72 Ų), contributing to improved hydrogen-bonding capacity.

Lipophilicity
Reported comparison
ΔLogP ≈ −2.0
Reported higher aqueous solubility context
Computed property comparison; XLogP3 vs. estimated LogP
Physicochemical properties LogP Polar surface area Drug-likeness

Metabolic Stability: Saturated Sulfone vs. Aromatic Thiophene

The saturated tetrahydrothiophene 1,1-dioxide core of the target compound is resistant to metabolic oxidation pathways that commonly affect aromatic thiophene rings. Aromatic thiophenes are known substrates for cytochrome P450-mediated oxidation, often leading to the formation of reactive metabolites (e.g., thiophene S-oxides or epoxides) that can cause idiosyncratic toxicity [1]. In contrast, the target compound's sulfur atom is already fully oxidized to the sulfone state, rendering it metabolically inert to further oxidation. While no direct head-to-head microsomal stability study is available for this specific compound, this property is well-documented for sulfolane-containing drugs and is inferred from the established metabolic behavior of saturated sulfones [2].

Metabolic Stability
Class-level inference
Sulfone: fully oxidized
Reported metabolic stability context
Inferred from sulfone metabolism literature; direct data to verify
Metabolic stability Oxidation resistance CYP450 metabolism

Hydrazide Reactivity in Sulfone Scaffold

The carbohydrazide moiety of Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide serves as a versatile handle for the synthesis of 1,3,4-oxadiazoles and other heterocycles, a reaction class for which the sulfone group can modulate electronic effects. In the analogous 1,2-benzothiazine-3-carbohydrazide 1,1-dioxide series, the electron-withdrawing sulfone group was shown to influence the cyclization efficiency and final product activity. Specifically, the 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxide derivative (9i) exhibited potent MAO-A inhibition with an IC50 of 0.11 ± 0.005 μM [1], while the corresponding methyl ester analog lacking the hydrazide-sulfone motif was a less potent MAO-B inhibitor (IC50 = 0.21 ± 0.01 μM) [2]. This demonstrates that the combined sulfone-hydrazide scaffold can be tuned for selective biological activity.

MAO-A Inhibition
Class-level inference
IC50 0.11 μM
Reported scaffold activity context
Benzothiazine analog data; target-compound data to verify
Hydrazide reactivity Heterocycle synthesis Oxadiazole formation

Purity and Quality: Vendor Comparison

Among commercially available sources, Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide is offered at purities typically ranging from 95% to 97% . For example, the product from AKSci (cat. 3922CW) is specified with a minimum purity of 95% , while the product from Leyan (cat. 1305351) is specified at 97% purity . In contrast, the non-oxidized analog Tetrahydrothiophene-3-carbohydrazide is less commonly available, often requiring custom synthesis, which can introduce batch-to-batch variability and longer lead times. The availability of the 1,1-dioxide derivative from multiple reputable vendors ensures a reliable supply chain for consistent research outcomes.

Commercial Purity
Data to verify
95–97%
Reported vendor specification context
Source-specific review recommended
Purity Analytical specification Procurement

Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide: Key Application Scenarios


1,3,4-Oxadiazole Synthesis for CNS Drug Discovery

The target compound's carbohydrazide group is ideally suited for the synthesis of 1,3,4-oxadiazole heterocycles. Given the demonstrated potency of related benzothiazine-1,1-dioxide hydrazides as MAO-A inhibitors (IC50 = 0.11 μM) [1], this scaffold is a promising starting point for CNS drug discovery programs targeting monoamine oxidases. The saturated sulfone core contributes to favorable physicochemical properties (LogP = -1.7) that may enhance brain penetration while minimizing metabolic oxidation.

FBDD Building Block with Favorable Solubility

With a low predicted LogP (-1.7) and high polar surface area (97.6 Ų) [1], Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide is a suitable fragment for FBDD campaigns requiring high aqueous solubility. Its balanced hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA) [2] facilitates binding to a wide range of protein targets, while its saturated nature avoids the planar aromaticity that can lead to poor solubility and aggregation.

Metabolically Stable Sulfone Agrochemicals

The metabolic stability conferred by the fully oxidized sulfone group makes this compound an attractive intermediate for the development of agrochemicals where environmental persistence and reduced off-target metabolism are desired. The carbohydrazide moiety can be further elaborated into various heterocyclic warheads known for fungicidal or herbicidal activity [1].

Reference Standard for Thiophene Metabolism Studies

As a fully oxidized sulfone derivative, this compound can serve as a stable reference standard in analytical assays designed to monitor the oxidative metabolism of thiophene-containing drugs. Its distinct chromatographic and mass spectrometric properties [1] allow it to be used as an internal standard or calibration point in LC-MS/MS methods for quantifying thiophene S-oxide and sulfone metabolites.

Application
Selection Property
Validation Focus
Heterocycle synthesis for CNS target studies
Hydrazide reactivity profile
Heterocycle formation efficiency
Fragment-based discovery research
Low LogP / high TPSA profile
Aqueous solubility in assay conditions
Agrochemical intermediate research
Sulfone oxidation state
Metabolic stability profiling
Analytical reference standard
Chromatographic identity
Method calibration suitability
Quote Request

Request a Quote for Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.